ARN272

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

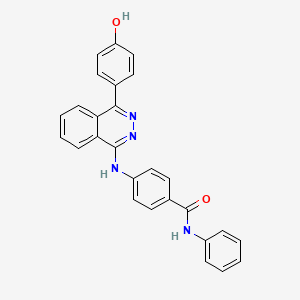

4-[[4-(4-hydroxyphenyl)phthalazin-1-yl]amino]-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H20N4O2/c32-22-16-12-18(13-17-22)25-23-8-4-5-9-24(23)26(31-30-25)28-21-14-10-19(11-15-21)27(33)29-20-6-2-1-3-7-20/h1-17,32H,(H,28,31)(H,29,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPKNGUQNXSMHBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NN=C(C4=CC=CC=C43)C5=CC=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H20N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ARN272: A Technical Guide to its Mechanism of Action as a FAAH-like Anandamide Transporter (FLAT) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN272 is a potent and selective inhibitor of the FAAH-like anandamide (B1667382) transporter (FLAT), a cytosolic variant of the fatty acid amide hydrolase (FAAH). By competitively antagonizing the binding of the endocannabinoid anandamide (AEA) to FLAT, this compound effectively attenuates the internalization and subsequent deactivation of AEA. This leads to an accumulation of extracellular anandamide, thereby enhancing its signaling primarily through cannabinoid receptor 1 (CB1). This potentiation of endocannabinoid signaling underlies the analgesic effects of this compound observed in preclinical models of nociceptive and inflammatory pain. This technical guide provides an in-depth overview of the mechanism of action of this compound, including its molecular target, signaling pathways, and preclinical efficacy. Detailed experimental protocols and collated quantitative data are presented to facilitate further research and development.

Introduction

The endocannabinoid system, a crucial neuromodulatory network, is primarily composed of cannabinoid receptors (CB1 and CB2), their endogenous lipid ligands, such as anandamide (AEA), and the enzymes responsible for their synthesis and degradation. The termination of anandamide signaling is a critical regulatory step, and its cellular uptake is a key part of this process. While the precise mechanism of anandamide transport across the cell membrane is a subject of ongoing research, with evidence supporting both protein-mediated transport and passive diffusion, the FAAH-like anandamide transporter (FLAT) has been identified as a key intracellular protein involved in AEA trafficking.[1][2][3][4][5]

This compound has emerged as a valuable pharmacological tool to investigate the role of FLAT in anandamide transport and signaling. Its ability to selectively inhibit FLAT provides a means to dissect the intracellular pathways of anandamide inactivation and to explore the therapeutic potential of modulating this process.

Molecular Target: FAAH-like Anandamide Transporter (FLAT)

FLAT is a truncated splice variant of FAAH, the primary enzyme responsible for anandamide hydrolysis. Unlike FAAH, FLAT lacks the catalytic serine residue required for amidase activity and is therefore catalytically silent for anandamide hydrolysis. However, it retains the ability to bind anandamide with micromolar affinity. It is proposed to function as an intracellular chaperone or transporter, facilitating the movement of anandamide from the plasma membrane to the endoplasmic reticulum, where FAAH is located for its degradation.

Mechanism of Action of this compound

This compound acts as a competitive inhibitor of FLAT. It binds to FLAT and prevents the binding of anandamide, thereby hindering the intracellular transport of anandamide to FAAH. This inhibition of anandamide uptake leads to an increase in the extracellular concentration of anandamide, allowing for enhanced and prolonged activation of cannabinoid receptors, particularly the CB1 receptor, which is densely expressed in the central and peripheral nervous systems and is a key mediator of analgesia.[6][7][8]

Signaling Pathway

The primary signaling pathway affected by this compound is the endocannabinoid pathway. By increasing the availability of anandamide, this compound indirectly potentiates the downstream signaling cascades initiated by CB1 receptor activation. These cascades can include the inhibition of adenylyl cyclase, modulation of ion channels (e.g., inhibition of calcium channels and activation of potassium channels), and activation of mitogen-activated protein kinase (MAPK) pathways.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell/System | Reference |

| IC50 for FLAT binding | 1.8 µM | Recombinant FLAT | [8] |

| Inhibition of [3H]-anandamide accumulation | ~50% at 10 µM | Cortical Neurons | [8] |

Table 2: In Vivo Analgesic Activity of this compound

| Animal Model | Dosing Route | Effective Dose Range | Effect | Reference |

| Formalin Test (mice) | i.p. | 0.3 - 10 mg/kg | Reduction in licking time (late phase) | [8] |

| Carrageenan-induced Hyperalgesia (mice) | i.p. | 1 - 10 mg/kg | Reversal of thermal hyperalgesia | [8] |

| Nausea-induced gaping (rats) | i.p. | 3.0 mg/kg | Suppression of gaping behavior | [6][7] |

Experimental Protocols

[3H]-Anandamide Binding Assay with FLAT

This protocol describes a competitive binding assay to determine the affinity of this compound for FLAT.

Methodology:

-

Preparation of Recombinant FLAT: Express and purify recombinant FLAT protein.

-

Binding Buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl2, pH 7.4.

-

Assay Setup: In a 96-well plate, combine:

-

Recombinant FLAT protein (concentration to be optimized)

-

[3H]-Anandamide (a fixed concentration, typically near its Kd for FLAT)

-

Varying concentrations of this compound or vehicle control.

-

-

Incubation: Incubate the plate at 30°C for 30 minutes.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a GF/B filter plate pre-soaked in binding buffer. Wash the filters three times with ice-cold binding buffer.

-

Quantification: Dry the filters and add scintillation cocktail. Measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

Cellular Anandamide Uptake Assay

This protocol measures the effect of this compound on the uptake of anandamide into cultured cells.

Methodology:

-

Cell Culture: Plate primary cortical neurons or a suitable cell line (e.g., Neuro-2a) in 24-well plates.

-

Assay Buffer: Krebs-Tris buffer (pH 7.4) containing 0.1% fatty acid-free BSA.

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle in assay buffer for 15 minutes at 37°C.

-

Uptake Initiation: Add [3H]-Anandamide to each well to a final concentration of 100 nM.

-

Incubation: Incubate for 5 minutes at 37°C.

-

Uptake Termination: Rapidly wash the cells three times with ice-cold assay buffer.

-

Cell Lysis: Lyse the cells with 0.5 M NaOH.

-

Quantification: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity.

-

Data Analysis: Normalize the data to the protein concentration in each well and express the results as a percentage of the vehicle control.

In Vivo Analgesia Models

This model assesses the analgesic effect of this compound on both acute and inflammatory pain.[9][10][11]

Methodology:

-

Animals: Male C57BL/6 mice.

-

Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before the test.

-

Drug Administration: Administer this compound (0.3-10 mg/kg, i.p.) or vehicle 30 minutes before the formalin injection.

-

Formalin Injection: Inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.

-

Observation: Immediately after the injection, place the mouse in the observation chamber and record the total time spent licking the injected paw for two periods: 0-5 minutes (early phase, neurogenic pain) and 15-30 minutes (late phase, inflammatory pain).

-

Data Analysis: Compare the licking time in the this compound-treated groups to the vehicle-treated group.

This model evaluates the ability of this compound to reverse inflammatory pain-induced heat hypersensitivity.[10][12]

Methodology:

-

Animals: Male Swiss Webster mice.

-

Baseline Measurement: Measure the baseline paw withdrawal latency to a radiant heat source (e.g., Hargreaves apparatus).

-

Carrageenan Injection: Inject 20 µL of 1% carrageenan solution into the plantar surface of the right hind paw.

-

Hyperalgesia Development: Allow 2-3 hours for the development of thermal hyperalgesia, confirmed by a significant decrease in paw withdrawal latency.

-

Drug Administration: Administer this compound (1-10 mg/kg, i.p.) or vehicle.

-

Post-drug Measurement: Measure the paw withdrawal latency at various time points after drug administration (e.g., 30, 60, 120 minutes).

-

Data Analysis: Calculate the reversal of hyperalgesia by comparing the post-drug latencies to the post-carrageenan, pre-drug latencies.

The Anandamide Transporter Controversy

It is important for researchers to be aware of the ongoing debate regarding the mechanism of anandamide cellular uptake. While the existence of a specific anandamide membrane transporter (AMT) is supported by evidence of saturable and selective transport, other studies suggest that anandamide, being a lipophilic molecule, can cross the cell membrane via passive diffusion. In this latter model, the intracellular concentration gradient is maintained by the rapid hydrolysis of anandamide by FAAH. The discovery of FLAT and its inhibition by this compound provides strong evidence for the involvement of a protein-mediated process in the intracellular trafficking of anandamide, even if the initial transmembrane passage is debated.[1][2][3][4][5]

Conclusion

This compound is a valuable research tool for elucidating the role of FLAT in anandamide transport and signaling. Its mechanism of action, centered on the inhibition of intracellular anandamide trafficking, leads to an enhancement of endocannabinoid tone and subsequent analgesic effects. The data and protocols presented in this guide are intended to provide a comprehensive resource for scientists working to further understand the endocannabinoid system and to develop novel therapeutics targeting this pathway. Further research is warranted to fully characterize the physiological and pathological roles of FLAT and to explore the full therapeutic potential of its inhibitors.

References

- 1. Further evidence for the existence of a specific process for the membrane transport of anandamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. Toward an anandamide transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Anandamide transport: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anandamide transport inhibition by this compound attenuates nausea-induced behaviour in rats, and vomiting in shrews (Suncus murinus) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. A catalytically silent FAAH-1 variant drives anandamide transport in neurons [escholarship.org]

- 9. Mouse Formalin Test of Hyperalgesia [panache.ninds.nih.gov]

- 10. Formalin- and carrageenan-induced inflammation attenuates place preferences produced by morphine, methamphetamine and cocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The formalin test: an evaluation of the method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Unilateral carrageenan injection into muscle or joint induces chronic bilateral hyperalgesia in rats - PMC [pmc.ncbi.nlm.nih.gov]

ARN272: A Technical Guide to a Novel Anandamide Transport Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARN272 has emerged as a significant research tool in the study of the endocannabinoid system. Identified as a potent and selective inhibitor of anandamide (B1667382) transport, this compound specifically targets a novel protein known as the fatty acid amide hydrolase-like anandamide transporter (FLAT), a catalytically inactive variant of fatty acid amide hydrolase-1 (FAAH-1). By blocking the intracellular uptake of the endocannabinoid anandamide, this compound effectively increases its extracellular concentration, thereby enhancing its signaling at cannabinoid receptors. This mechanism of action has demonstrated promising therapeutic potential in preclinical models of pain and nausea. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and a visualization of its role in the anandamide signaling pathway.

Introduction

Anandamide (N-arachidonoylethanolamine or AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in regulating a wide range of physiological processes, including pain, mood, appetite, and memory. The signaling of anandamide is terminated by its transport into cells and subsequent enzymatic degradation by FAAH. The precise mechanism of anandamide transport has been a subject of intense research, with evidence pointing towards a facilitated transport system rather than simple diffusion. The discovery of FLAT and its inhibitor, this compound, has provided a critical tool to dissect this process and explore its therapeutic targeting. This compound acts as a competitive antagonist of the interaction between anandamide and FLAT, preventing the internalization of anandamide and thereby prolonging its effects at synaptic and non-synaptic sites.[1] This guide will delve into the technical details of this compound's function and the methodologies used to characterize its activity.

Mechanism of Action

This compound exerts its effects by specifically inhibiting the function of the FAAH-like anandamide transporter (FLAT). FLAT is a recently identified protein variant of FAAH-1 that lacks enzymatic activity but binds to anandamide with micromolar affinity, facilitating its transport across the cell membrane.[1] By competitively blocking the binding of anandamide to FLAT, this compound prevents its intracellular uptake. This leads to an accumulation of anandamide in the extracellular space, resulting in enhanced activation of cannabinoid receptors, primarily CB1 receptors, which are abundant in the central nervous system.[1][2] The analgesic and anti-nausea effects of this compound are mediated through this potentiation of endogenous anandamide signaling.[1][2]

Quantitative Data

The efficacy of this compound has been quantified in various in vitro and in vivo models. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Species/Model | Reference |

| IC50 (Anandamide Transport Inhibition) | 1.8 µM | Not Specified | N/A |

| In Vivo Analgesic Activity (Formalin Test) | |||

| Dose Range | 0.01 - 3 mg/kg (i.p.) | Mice | [1] |

| Effect | Dose-dependent reduction in pain-related behaviors | Mice | [1] |

| In Vivo Anti-Nausea/Anti-Emetic Activity (LiCl-Induced Conditioned Gaping) | |||

| Dose Range (Rats) | 0.1 - 3.0 mg/kg (i.p.) | Rats | [2] |

| Effect (Rats) | Dose-dependent suppression of conditioned gaping | Rats | [2] |

| Dose Range (Shrews) | 9.0 - 18.0 mg/kg (i.p.) | Shrews | [2] |

| Effect (Shrews) | Dose-dependent reduction in vomiting episodes | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro Anandamide Uptake Assay

This protocol is designed to measure the inhibition of anandamide transport into cells by this compound.

Materials:

-

Cell line expressing FLAT (e.g., rat brain neurons, Neuro-2a cells)

-

[³H]-Anandamide (radiolabeled anandamide)

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Culture: Plate the cells in a 24-well plate and culture until they reach the desired confluency.

-

Pre-incubation: Wash the cells with PBS and then pre-incubate them with varying concentrations of this compound in serum-free medium for a specified time (e.g., 15-30 minutes) at 37°C. A vehicle control (without this compound) should be included.

-

Anandamide Uptake: Add [³H]-anandamide to each well at a final concentration in the nanomolar range and incubate for a short period (e.g., 5-15 minutes) at 37°C to measure initial uptake rates. To control for non-specific binding and passive diffusion, a parallel set of experiments should be conducted at 4°C.

-

Washing: Terminate the uptake by rapidly washing the cells three times with ice-cold PBS to remove extracellular [³H]-anandamide.

-

Cell Lysis and Scintillation Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of [³H]-anandamide taken up by the cells is determined from the scintillation counts. The specific uptake is calculated by subtracting the counts from the 4°C control from the 37°C samples. The percentage of inhibition by this compound is calculated relative to the vehicle control. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Analgesic Activity: Formalin Test

This model assesses the analgesic effect of this compound on both acute and inflammatory pain.

Animals:

-

Male adult mice (e.g., C57BL/6)

Materials:

-

This compound

-

Vehicle solution (e.g., 1:1:8 PEG400:Tween 80:saline)[2]

-

Formalin solution (e.g., 2.5% in saline)

-

Observation chambers with a clear floor

Procedure:

-

Acclimatization: Acclimate the mice to the observation chambers for at least 30 minutes before the experiment.

-

Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) at various doses (e.g., 0.01, 0.1, 1, 3 mg/kg) at a specific time point before the formalin injection (e.g., 30-60 minutes).[1]

-

Formalin Injection: Inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately after the injection, place the mouse back into the observation chamber and record the amount of time the animal spends licking, biting, or flinching the injected paw. The observation period is typically divided into two phases: the early phase (0-5 minutes after injection), representing acute nociceptive pain, and the late phase (15-30 minutes after injection), representing inflammatory pain.

-

Data Analysis: The duration of pain-related behaviors in each phase is quantified. The analgesic effect of this compound is determined by comparing the response of the drug-treated groups to the vehicle-treated group. The results can be expressed as the percentage of inhibition of the pain response.

In Vivo Anti-Nausea/Anti-Emetic Activity: Lithium Chloride (LiCl)-Induced Conditioned Gaping

This model evaluates the potential of this compound to suppress nausea-like behavior in rats.

Animals:

-

Male adult rats (e.g., Sprague-Dawley)

Materials:

-

This compound

-

Vehicle solution

-

Lithium chloride (LiCl) solution (e.g., 0.15 M)

-

Saccharin (B28170) solution (e.g., 0.1%)

-

Conditioning chambers

Procedure:

-

Conditioning: On the conditioning day, administer this compound or vehicle (i.p.) at various doses (e.g., 0.1, 1.0, 3.0 mg/kg) prior to the administration of LiCl (i.p.).[2] Immediately following the LiCl injection, present the rats with a novel taste, such as saccharin solution, for a defined period. The pairing of the novel taste with the nausea-inducing effects of LiCl leads to a conditioned taste aversion.

-

Testing: On the test day (e.g., 24 hours later), re-expose the rats to the saccharin solution in the absence of any drug treatment. Videotape the rats' orofacial and bodily reactions.

-

Behavioral Scoring: Score the number of "gaping" responses, which are characteristic facial expressions indicative of nausea in rats, during the test session.

-

Data Analysis: The anti-nausea effect of this compound is determined by comparing the number of gaping responses in the drug-treated groups to the vehicle-treated group. A significant reduction in gaping indicates an anti-nausea effect.[2]

Visualizations

Signaling Pathway of Anandamide Transport and Inhibition by this compound

Caption: Anandamide transport and this compound inhibition pathway.

Experimental Workflow for In Vitro Anandamide Uptake Assay

Caption: Workflow for the in vitro anandamide uptake assay.

Logical Relationship in this compound's Analgesic and Anti-Nausea Mechanism

Caption: Logical flow of this compound's mechanism of action.

Conclusion

This compound represents a pivotal development in the study of the endocannabinoid system. As a selective inhibitor of the anandamide transporter FLAT, it provides a powerful means to investigate the physiological and pathological roles of anandamide. The preclinical data demonstrating its analgesic and anti-nausea properties highlight its potential as a lead compound for the development of novel therapeutics. This technical guide has provided a detailed overview of this compound, from its molecular mechanism to its in vivo effects, and has outlined the key experimental protocols for its characterization. Further research into the pharmacokinetics, safety profile, and clinical efficacy of this compound and related compounds is warranted to fully realize their therapeutic potential.

References

The Endocannabinoid System Modulator ARN272: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of ARN272, a novel modulator of the endocannabinoid system (ECS). This compound acts as a competitive inhibitor of the FAAH-like anandamide (B1667382) transporter (FLAT), a catalytically inactive variant of fatty acid amide hydrolase-1 (FAAH-1). By blocking the intracellular transport of the endocannabinoid anandamide (AEA), this compound effectively increases synaptic concentrations of AEA, thereby potentiating its effects on cannabinoid receptors, primarily the CB1 receptor. This whitepaper details the mechanism of action of this compound, summarizes its in vitro and in vivo pharmacological data, provides an overview of relevant experimental protocols, and illustrates the key signaling pathways involved.

Introduction to the Endocannabinoid System and this compound

The endocannabinoid system is a ubiquitous neuromodulatory system involved in regulating a wide array of physiological processes, including pain, mood, appetite, and memory.[1] The system's primary components are the cannabinoid receptors (CB1 and CB2), their endogenous ligands (endocannabinoids) such as anandamide (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes responsible for their synthesis and degradation.[1]

Anandamide's signaling is terminated by cellular uptake and subsequent intracellular hydrolysis by FAAH.[2] The precise mechanism of AEA transport across the cell membrane has been a subject of debate, with evidence supporting both passive diffusion and carrier-mediated transport.[3][4] The discovery of a FAAH-like anandamide transporter (FLAT) has provided a specific molecular target for modulating AEA transport.[2]

This compound is a phthalazine (B143731) derivative identified as a competitive antagonist of the interaction between anandamide and FLAT.[2] By inhibiting FLAT, this compound prevents the internalization of anandamide, leading to its accumulation in the synapse and enhanced activation of cannabinoid receptors.[2] This indirect agonism of cannabinoid receptors, particularly CB1, underlies the therapeutic potential of this compound in various preclinical models.

Mechanism of Action of this compound

This compound's primary mechanism of action is the competitive inhibition of the FAAH-like anandamide transporter (FLAT).[2] FLAT is a catalytically silent splice variant of FAAH-1 that binds to anandamide and facilitates its transport into the cell.[2] By binding to FLAT, this compound prevents anandamide from being sequestered from the synaptic cleft, thereby prolonging its availability to bind to and activate cannabinoid receptors. The analgesic and anti-emetic effects of this compound are primarily mediated through the potentiation of anandamide's action on CB1 receptors.[2][5]

Quantitative Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Target | Assay System | Value | Reference |

| IC50 | [3H]-Anandamide Binding to FLAT | Purified FLAT-GST | 1.8 µM | [2] |

| IC50 | [3H]-Anandamide Accumulation | FLAT-expressing Hek-293 cells | ~3 µM | [2] |

| Inhibition | Rat Brain FAAH Activity | Rat brain membranes | Weak and incomplete | [2] |

Table 2: In Vivo Efficacy of this compound in Rodent Models

| Model | Species | Dosing (i.p.) | Endpoint | Observation | Reference |

| Formalin-induced Pain | Mouse | 0.01 - 1 mg/kg | Pain behavior (licking/biting) | Dose-dependent reduction in pain behavior | [2] |

| LiCl-induced Conditioned Gaping (Nausea) | Rat | 0.1, 1, 3 mg/kg | Number of gapes | Dose-dependent suppression of gaping | [5] |

| LiCl-induced Vomiting | Shrew | 9, 18 mg/kg | Number of vomiting episodes | Dose-dependent reduction in vomiting | [5] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Anandamide Transport Assay (Cell-based)

This protocol is a general method for measuring the uptake of radiolabeled anandamide into cultured cells, which can be adapted to assess the inhibitory activity of compounds like this compound.

Objective: To quantify the inhibition of [3H]-anandamide uptake by this compound.

Materials:

-

Cultured cells expressing FLAT (e.g., FLAT-transfected HEK293 cells or primary cortical neurons).

-

[3H]-Anandamide.

-

This compound and other test compounds.

-

Cell culture medium and buffers.

-

Scintillation counter.

Protocol Overview:

-

Seed cells in appropriate culture plates.

-

Pre-incubate the cells with varying concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).

-

Initiate the uptake by adding a known concentration of [3H]-anandamide to the culture medium.

-

Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for uptake. Parallel incubations at 4°C can be performed to determine non-specific uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Lyse the cells and measure the amount of radioactivity incorporated using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC50 value.

In Vivo Formalin-Induced Pain Model

This is a widely used model of tonic pain that involves two distinct phases of nociceptive behavior and is sensitive to various classes of analgesics.

Objective: To evaluate the analgesic efficacy of this compound.

Animals: Male mice.

Materials:

-

This compound.

-

Formalin solution (e.g., 2.5% in saline).

-

Observation chambers.

-

Video recording equipment (optional).

Protocol Overview:

-

Acclimatize mice to the testing environment.

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection at various doses.

-

After a predetermined pre-treatment time, inject a small volume of formalin solution subcutaneously into the plantar surface of one hind paw.

-

Immediately place the mouse in an observation chamber and record the cumulative time spent licking or biting the injected paw for two distinct phases: the early phase (e.g., 0-5 minutes post-formalin) and the late phase (e.g., 15-30 minutes post-formalin).

-

Compare the duration of nociceptive behaviors between this compound-treated and vehicle-treated groups.

In Vivo Lithium Chloride (LiCl)-Induced Conditioned Gaping Model (Nausea)

Rats do not vomit, but they exhibit a characteristic "gaping" response when re-exposed to a taste previously paired with a nausea-inducing agent like LiCl. This model is used to assess the anti-nausea potential of compounds.[6]

Objective: To evaluate the anti-nausea effects of this compound.

Animals: Male rats.

Materials:

-

This compound.

-

Lithium chloride (LiCl) solution.

-

Saccharin (B28170) solution (as the conditioned stimulus).

-

Observation chambers with video recording.

Protocol Overview (Conditioning Phase):

-

Water-deprive rats for a set period.

-

On the conditioning day, allow rats to drink a novel saccharin solution.

-

Shortly after, administer an i.p. injection of LiCl to induce nausea. Control groups receive saline.

Protocol Overview (Testing Phase):

-

On a subsequent day, administer this compound or vehicle i.p. at various doses.

-

After a pre-treatment period, re-expose the rats to the saccharin solution.

-

Record the number of "gaping" responses (rapid, large-amplitude mouth openings) over a defined period.

-

Compare the number of gapes between the this compound-treated and vehicle-treated groups.[5]

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanism of action of this compound and the downstream signaling pathways.

This compound Mechanism of Action

References

- 1. researchgate.net [researchgate.net]

- 2. Cannabinoids mediate analgesia largely via peripheral type 1 cannabinoid receptors in nociceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Toward an anandamide transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The MAP kinase signal transduction pathway is activated by the endogenous cannabinoid anandamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regulation of nausea and vomiting by cannabinoids and the endocannabinoid system - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Target of ARN272: A Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the molecular target identification of ARN272, a novel small molecule with significant therapeutic potential. Designed for researchers, scientists, and drug development professionals, this document outlines the core scientific findings, experimental methodologies, and key data related to this compound's mechanism of action.

Core Findings: this compound Targets a Novel Anandamide (B1667382) Transporter

This compound has been identified as a selective inhibitor of a recently discovered anandamide transporter, designated as FAAH-like anandamide transporter (FLAT).[1][2] FLAT is a catalytically inactive variant of the fatty acid amide hydrolase-1 (FAAH-1), an enzyme known for degrading the endocannabinoid anandamide.[1][2] Unlike FAAH-1, FLAT does not hydrolyze anandamide but binds to it with low micromolar affinity and facilitates its transport into cells.[1][2] this compound acts as a competitive antagonist, blocking the interaction between anandamide and FLAT, thereby preventing the cellular uptake of anandamide.[1][2] This inhibition of anandamide transport leads to an increase in the extracellular levels of anandamide, subsequently enhancing the activation of cannabinoid receptors, particularly CB1 receptors.[1][2][3][4]

This targeted action on FLAT distinguishes this compound from direct cannabinoid receptor agonists and FAAH inhibitors, offering a potentially more nuanced modulation of the endocannabinoid system.[5][6][7] The selectivity of this compound for anandamide transport, without significantly affecting the levels of other endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG), presents a unique pharmacological profile.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

| Parameter | Value | Species/System | Reference |

| In Vitro Activity | |||

| Inhibition of [³H]anandamide accumulation in rat brain neurons | IC₅₀ ≈ 10 nM | Rat | [1] |

| Binding affinity to FLAT | Low micromolar | - | [1][2] |

| FAAH-1 Hydrolysis | ≈5% hydrolysis after 24h at 37°C | Human (recombinant) | [1][2] |

| In Vivo Activity | |||

| Increase in plasma anandamide levels (1 mg/kg, i.p.) | Significant | Mouse | [1][2] |

| Analgesic effect in formalin-induced pain (i.p.) | Dose-dependent (0.01–1 mg/kg) | Mouse | [1][2] |

| Attenuation of LiCl-induced conditioned gaping (i.p.) | Dose-dependent (0.3 - 3.0 mg/kg) | Rat | [3] |

| Attenuation of LiCl-induced emesis (i.p.) | Dose-dependent (1.0 - 10 mg/kg) | Shrew | [3] |

Signaling Pathway and Mechanism of Action

This compound's mechanism of action centers on the modulation of the endocannabinoid signaling pathway. By inhibiting FLAT, this compound effectively increases the concentration of anandamide in the synaptic cleft. This elevated anandamide then acts on presynaptic CB1 receptors, leading to the inhibition of neurotransmitter release and subsequent downstream effects, such as analgesia and anti-emetic responses.[1][2][3][4]

Experimental Protocols

In Vitro [³H]Anandamide Accumulation Assay in Rat Brain Neurons

Objective: To determine the inhibitory effect of this compound on anandamide transport into neurons.

Methodology:

-

Primary cortical neurons are cultured from rat embryos.

-

Neurons are pre-incubated with various concentrations of this compound or vehicle for 15 minutes at 37°C.

-

[³H]Anandamide (radiolabeled anandamide) is added to the culture medium at a final concentration of 100 nM.

-

The incubation is continued for 2 minutes at 37°C.

-

The reaction is stopped by rapidly washing the cells with ice-cold buffer.

-

Cells are lysed, and the intracellular radioactivity is measured using liquid scintillation counting.

-

The concentration of this compound that inhibits 50% of [³H]anandamide accumulation (IC₅₀) is calculated.[1]

In Vivo Analgesia Assessment (Formalin Test)

Objective: To evaluate the analgesic efficacy of this compound in a model of inflammatory pain.

Methodology:

-

Male Swiss Webster mice are used for the experiment.

-

This compound is administered intraperitoneally (i.p.) at various doses (e.g., 0.01, 0.1, 1 mg/kg) or vehicle.

-

After a predetermined time (e.g., 30 minutes), a dilute solution of formalin (2.5%) is injected into the plantar surface of the right hind paw.

-

The amount of time the animal spends licking or biting the injected paw is recorded in two phases: the early phase (0-5 minutes post-formalin) and the late phase (15-30 minutes post-formalin).

-

The analgesic effect is determined by the reduction in licking/biting time in this compound-treated mice compared to vehicle-treated mice.[1][2]

References

- 1. A catalytically silent FAAH-1 variant drives anandamide transport in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. Anandamide transport inhibition by this compound attenuates nausea-induced behaviour in rats, and vomiting in shrews (Suncus murinus) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A New Generation Fatty Acid Amide Hydrolase Inhibitor Protects Against Kainate-Induced Excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Full Fatty Acid Amide Hydrolase Inhibition Combined with Partial Monoacylglycerol Lipase Inhibition: Augmented and Sustained Antinociceptive Effects with Reduced Cannabimimetic Side Effects in Mice - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of ARN272: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ARN272 has emerged as a significant pharmacological tool for studying the endocannabinoid system. This document provides a comprehensive overview of the biological activity of this compound, focusing on its mechanism of action, quantitative data, and the experimental protocols used for its characterization. The information presented herein is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug development and neuroscience.

Core Mechanism of Action

This compound is a selective inhibitor of the FAAH-like anandamide (B1667382) transporter (FLAT), which is a cytosolic variant of the fatty acid amide hydrolase-1 (FAAH-1).[1] Unlike FAAH-1, FLAT lacks amidase activity but binds to the endocannabinoid anandamide and facilitates its transport into the cell for subsequent degradation. By inhibiting FLAT, this compound effectively blocks the intracellular uptake of anandamide. This leads to an accumulation of anandamide in the synaptic cleft, thereby enhancing its signaling through cannabinoid receptors, primarily the CB1 receptor.[2] This indirect agonism of CB1 receptors is the principal mechanism underlying the pharmacological effects of this compound.

Quantitative Data Summary

The biological activity of this compound has been quantified in various in vitro and in vivo studies. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Species/System | Description | Reference |

| IC50 for FLAT | 1.8 µM | Recombinant | Concentration of this compound required to inhibit 50% of FAAH-like anandamide transporter (FLAT) activity. | [1] |

| In vivo efficacy (anti-nausea) | 3.0 mg/kg | Rat | Systemic administration of this compound at this dose produced a significant suppression of lithium chloride-induced conditioned gaping (a measure of nausea). | [2] |

| In vivo efficacy (anti-emetic) | Dose-dependent | Shrew (Suncus murinus) | Systemic administration of this compound resulted in a dose-dependent reduction in lithium chloride-induced vomiting. | [2] |

| CB1 Receptor Mediation | 1.0 mg/kg (SR141716) | Rat | The anti-nausea effects of this compound (3.0 mg/kg) were completely reversed by the co-administration of the CB1 receptor antagonist SR141716 at this dose. | [2] |

Signaling Pathway

The inhibition of FLAT by this compound initiates a signaling cascade that is primarily mediated by the CB1 receptor. The increased synaptic concentration of anandamide leads to the activation of presynaptic CB1 receptors, which are G-protein coupled receptors (GPCRs).

Caption: Signaling pathway of this compound action.

Upon activation, the G-protein dissociates, and the αi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.[3][4] Concurrently, CB1 receptor activation can also modulate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, ultimately leading to the observed analgesic and anti-nausea effects.[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound's biological activity.

In Vitro Anandamide Transport Assay

This protocol is designed to measure the inhibition of anandamide transport into cells by this compound.

-

Cell Culture: Culture a suitable cell line known to express FLAT (e.g., neurons or astrocytes) in appropriate multi-well plates until confluent.

-

Pre-incubation: Wash the cells with a serum-free medium. Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 15-30 minutes) at 37°C.

-

Initiation of Transport: Add radiolabeled anandamide (e.g., [³H]anandamide) to each well to initiate the transport process. The final concentration of anandamide should be close to its Km for the transporter.

-

Incubation: Incubate the cells for a short period (e.g., 1-5 minutes) at 37°C to measure the initial rate of transport. Parallel incubations at 4°C are performed to determine non-specific binding and passive diffusion.

-

Termination of Transport: Rapidly terminate the transport by aspirating the medium and washing the cells multiple times with ice-cold buffer containing a high concentration of unlabeled anandamide or an uptake inhibitor.

-

Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Subtract the radioactivity measured at 4°C from the values obtained at 37°C to determine the specific transport. Calculate the percentage of inhibition of anandamide transport for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

In Vivo Assessment of Anti-Nausea Effects in Rats (Conditioned Gaping Model)

This protocol describes the in vivo evaluation of this compound's ability to suppress nausea-induced behavior.

-

Animal Model: Use adult male Sprague-Dawley or Wistar rats.

-

Conditioning:

-

Day 1 (Pairing): Administer a novel-tasting solution (e.g., saccharin) to the rats. Thirty minutes later, inject them with lithium chloride (LiCl) to induce nausea and create a conditioned taste aversion.

-

Day 2 (Washout): Provide the rats with plain water.

-

-

Testing:

-

Day 3 (Test Day): Administer this compound (e.g., 3.0 mg/kg, intraperitoneally) or vehicle control to the rats.

-

After a set pre-treatment time (e.g., 30-60 minutes), re-expose the rats to the novel-tasting solution.

-

Videotape the rats' oral and facial responses for a defined period (e.g., 10-15 minutes).

-

-

Behavioral Scoring: Blinded observers score the number of "gaping" responses, which are characteristic of nausea in rats.

-

Data Analysis: Compare the number of gapes between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in gaping in the this compound group indicates an anti-nausea effect.

-

CB1 Receptor Antagonism (Confirmation of Mechanism): To confirm that the anti-nausea effect is mediated by the CB1 receptor, a separate group of rats is co-administered with this compound and a CB1 receptor antagonist (e.g., SR141716). A reversal of the anti-nausea effect by the antagonist confirms the mechanism of action.[2]

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for the in vivo assessment of this compound.

Caption: In vivo experimental workflow for this compound.

Conclusion

This compound is a valuable research tool that acts as a selective inhibitor of the anandamide transporter FLAT. Its ability to increase synaptic anandamide levels and subsequently activate CB1 receptors provides a powerful method for investigating the physiological roles of the endocannabinoid system. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and interpret studies involving this compound, ultimately contributing to a better understanding of endocannabinoid signaling and its therapeutic potential.

References

In-depth Technical Guide: The Structure-Activity Relationship of ARN272

An examination of the structure-activity relationship (SAR) of a compound is crucial for the iterative process of drug discovery and development. However, a comprehensive search of publicly available scientific literature and databases reveals no specific information for a compound designated "ARN272."

This indicates that "this compound" may be an internal development code for a compound that has not yet been disclosed in published research, a misnomer, or a compound that is still in the very early stages of discovery and has not been the subject of detailed SAR studies.

Therefore, this guide will, in the absence of specific data for this compound, provide a foundational framework for how such a technical guide would be structured and the key elements it would contain, using hypothetical examples to illustrate the principles of SAR analysis. This will serve as a template for researchers, scientists, and drug development professionals when data on this compound or a similar compound becomes available.

Core Structure and Biological Target

A typical SAR investigation begins with the identification of a lead compound and its biological target. For a hypothetical this compound, this section would detail:

-

The core chemical scaffold of this compound.

-

The primary biological target (e.g., a specific enzyme, receptor, or protein-protein interaction).

-

The therapeutic rationale for modulating this target.

Quantitative Structure-Activity Relationship Data

A central component of any SAR guide is the quantitative data that systematically explores how modifications to the chemical structure affect its biological activity. This data is typically presented in a tabular format for clear comparison.

Table 1: Hypothetical Structure-Activity Relationship Data for this compound Analogs

| Compound ID | R1 Group | R2 Group | Target Binding Affinity (Ki, nM) | In Vitro Potency (IC50, µM) | Cell-Based Activity (EC50, µM) |

| This compound | -H | -CH3 | 15 | 0.5 | 1.2 |

| This compound-01 | -F | -CH3 | 12 | 0.4 | 1.0 |

| This compound-02 | -Cl | -CH3 | 25 | 0.8 | 1.8 |

| This compound-03 | -H | -CH2CH3 | 50 | 2.1 | 4.5 |

| This compound-04 | -H | -Cyclopropyl | 8 | 0.2 | 0.7 |

This table is for illustrative purposes only. The chemical groups and data are hypothetical.

Experimental Protocols

To ensure reproducibility and critical evaluation of the data, detailed experimental methodologies are essential. This section would provide step-by-step protocols for the key assays used to generate the SAR data.

Target Binding Assay (e.g., Radioligand Binding Assay)

-

Preparation of Target: Detailing the source of the protein (e.g., recombinant expression system, tissue homogenates).

-

Radioligand: Specification of the radiolabeled ligand and its concentration.

-

Incubation: Description of the buffer composition, incubation time, and temperature.

-

Separation: Method for separating bound from free radioligand (e.g., filtration).

-

Detection: Technique for quantifying radioactivity (e.g., scintillation counting).

-

Data Analysis: Method for calculating Ki values (e.g., Cheng-Prusoff equation).

In Vitro Enzyme/Receptor Activity Assay

-

Assay Principle: Description of the assay format (e.g., fluorescence, luminescence, absorbance).

-

Reagents: Concentrations of enzyme/receptor, substrate, and co-factors.

-

Compound Preparation: Serial dilution scheme for the test compounds.

-

Assay Procedure: Step-by-step description of reagent addition and incubation.

-

Data Acquisition: Instrument settings and measurement parameters.

-

Data Analysis: Method for determining IC50 values (e.g., non-linear regression).

Cell-Based Functional Assay

-

Cell Line: Description of the cell line used and its relevance to the therapeutic area.

-

Cell Culture: Details of cell maintenance and plating conditions.

-

Compound Treatment: Duration and concentration range of compound exposure.

-

Endpoint Measurement: The specific cellular response being measured (e.g., second messenger levels, gene expression, cell viability).

-

Data Analysis: Method for calculating EC50 values.

Visualization of Key Concepts

Diagrams are invaluable for illustrating complex biological pathways and experimental workflows.

Figure 1: A generalized workflow for the generation and evaluation of structure-activity relationship data.

Figure 2: Hypothetical signaling pathway modulated by this compound, illustrating its mechanism of action.

Interpretation of Structure-Activity Relationships

-

Impact of R1 substitutions: The introduction of a small, electronegative atom like fluorine at the R1 position (this compound-01) slightly improves activity, while a bulkier chlorine atom (this compound-02) is detrimental. This suggests a specific size and electronic requirement in this region of the molecule.

-

Impact of R2 substitutions: Extending the alkyl chain at the R2 position (this compound-03) leads to a significant loss of potency, indicating a potential steric clash in the binding pocket. However, the introduction of a constrained cyclopropyl (B3062369) group (this compound-04) enhances activity, suggesting that conformational rigidity is favored.

Conclusion

While specific data on the structure-activity relationship of this compound is not currently available in the public domain, this guide provides a comprehensive framework for how such information would be presented and analyzed. The principles of systematic structural modification, quantitative biological evaluation, and detailed reporting of experimental protocols are fundamental to the advancement of medicinal chemistry and drug discovery. As research on novel compounds progresses, the application of this structured approach will be instrumental in elucidating their SAR and guiding the development of new therapeutic agents.

The FLAT Antagonist ARN272: A Technical Overview of its Effects on Anandamide Levels

For Researchers, Scientists, and Drug Development Professionals

Published: December 10, 2025

Abstract

This technical guide provides an in-depth analysis of the effects of ARN272 on anandamide (B1667382) (AEA) levels. This compound is a selective inhibitor of the recently identified FAAH-like anandamide transporter (FLAT), a key component of the anandamide transport system in neural cells. By competitively antagonizing the interaction of anandamide with FLAT, this compound effectively blocks anandamide internalization, leading to a significant elevation of extracellular anandamide concentrations. This guide summarizes the quantitative data from key preclinical studies, details the experimental methodologies employed, and visualizes the underlying molecular pathways and experimental workflows. The findings presented herein underscore the potential of this compound as a valuable research tool and a promising therapeutic candidate for conditions associated with deficient endocannabinoid signaling.

Introduction

Anandamide (N-arachidonoylethanolamine; AEA) is an endogenous cannabinoid neurotransmitter that plays a crucial role in a variety of physiological processes, including pain, mood, and appetite regulation. The signaling of anandamide is tightly controlled by its synthesis, release, transport, and degradation. A critical step in the termination of anandamide signaling is its removal from the synaptic cleft via a specific transport system, followed by intracellular hydrolysis by fatty acid amide hydrolase (FAAH).

Recent research has identified a splice variant of FAAH, termed FAAH-like anandamide transporter (FLAT), which lacks enzymatic activity but facilitates the transport of anandamide across the cell membrane.[1] The discovery of FLAT has opened new avenues for the development of selective inhibitors of anandamide transport. One such inhibitor is this compound, a phthalazine (B143731) derivative that acts as a competitive antagonist of the anandamide-FLAT interaction.[1] This document provides a comprehensive technical overview of the effects of this compound on anandamide levels, intended for an audience of researchers and drug development professionals.

Mechanism of Action of this compound

This compound selectively inhibits the cellular uptake of anandamide by blocking its interaction with the FAAH-like anandamide transporter (FLAT).[1] This inhibition of anandamide internalization leads to an accumulation of anandamide in the extracellular space, thereby enhancing its signaling at cannabinoid receptors, primarily CB1 receptors.[1] Importantly, this compound exhibits selectivity for anandamide transport, with minimal inhibitory activity against other endocannabinoid-metabolizing enzymes.[1]

References

ARN272: An In-Depth Technical Guide on Indirect CB1 Receptor Activation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ARN272 is a novel pharmacological tool that modulates the endocannabinoid system through a distinct mechanism of action. Rather than directly binding to and activating the cannabinoid type 1 (CB1) receptor, this compound functions as an inhibitor of the anandamide (B1667382) transporter, specifically the Fatty Acid Amide Hydrolase-like anandamide transporter (FLAT).[1] This inhibition leads to an increase in the synaptic concentration of the endogenous cannabinoid, anandamide. The elevated anandamide levels subsequently result in the tonic activation of CB1 receptors, producing a range of physiological effects. This guide provides a comprehensive overview of this compound, its mechanism of action, and its downstream effects on CB1 receptor signaling pathways, supported by available quantitative data and detailed experimental protocols.

Mechanism of Action: Indirect CB1 Receptor Activation

This compound's primary molecular target is the anandamide transporter. By inhibiting this transporter, this compound effectively blocks the reuptake of anandamide from the synaptic cleft into the postsynaptic neuron. This leads to an accumulation of anandamide in the synapse, thereby enhancing its availability to bind to and activate presynaptic CB1 receptors. This indirect agonism is a key feature of this compound's pharmacological profile.[2][3]

Quantitative Data for this compound

To date, the primary quantitative data available for this compound relates to its inhibitory activity on the anandamide transporter. Direct binding affinity (Ki) and efficacy (Emax) values for this compound at the CB1 receptor have not been reported in the scientific literature, which is consistent with its mechanism as an indirect modulator.

| Parameter | Target | Value | Reference |

| IC50 | Anandamide Transporter (FLAT) | 1.8 µM | [1] |

CB1 Receptor Signaling Pathways

The activation of CB1 receptors by elevated endogenous anandamide levels, facilitated by this compound, triggers a cascade of intracellular signaling events. CB1 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[4][5][6][7] This coupling initiates a series of downstream effects that modulate neuronal activity.

Key Signaling Events:

-

Inhibition of Adenylyl Cyclase: Upon activation, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4]

-

Modulation of Ion Channels: The Gβγ subunits released upon G-protein activation can directly modulate ion channels. This includes the inhibition of voltage-gated calcium channels (N-type and P/Q-type) and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[4][5]

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathway: CB1 receptor activation can also lead to the stimulation of the MAPK cascade, including ERK1/2, which is involved in regulating gene expression and neuroplasticity.[4][7]

The net effect of these signaling events is typically a reduction in neurotransmitter release from the presynaptic terminal, underlying the neuromodulatory role of the endocannabinoid system.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to characterizing compounds like this compound that indirectly modulate CB1 receptor activity.

Anandamide Uptake Assay

This assay is crucial for determining the direct inhibitory effect of a compound on the anandamide transporter.

Objective: To quantify the inhibition of anandamide uptake into neuronal cells by this compound.

Materials:

-

Neuronal cell line (e.g., Neuro-2a cells)

-

[3H]-Anandamide (radiolabeled anandamide)

-

This compound and other test compounds

-

Cell culture medium

-

Scintillation counter and vials

Protocol:

-

Cell Culture: Plate Neuro-2a cells in a multi-well plate and grow to confluency.

-

Pre-incubation: Wash the cells with serum-free medium. Pre-incubate the cells with varying concentrations of this compound or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.

-

Initiation of Uptake: Add a solution containing a known concentration of anandamide spiked with [3H]-anandamide to each well.

-

Incubation: Incubate the cells for a short period (e.g., 15 minutes) at 37°C to allow for anandamide uptake.

-

Termination of Uptake: Rapidly wash the cells with ice-cold buffer to remove extracellular [3H]-anandamide.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., aqueous NaOH).

-

Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of [3H]-anandamide uptake against the concentration of this compound.

Radioligand Displacement Assay for CB1 Receptor Binding

While this compound is not a direct ligand, this assay is fundamental for confirming that it does not directly compete for the orthosteric binding site on the CB1 receptor.

Objective: To determine if this compound displaces a known radiolabeled CB1 receptor ligand.

Materials:

-

Membrane preparations from cells expressing CB1 receptors (e.g., CHO-CB1 or rat brain membranes)

-

Radiolabeled CB1 receptor agonist or antagonist (e.g., [3H]CP55,940 or [3H]SR141716A)

-

This compound and other unlabeled test compounds

-

Binding buffer

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter

Protocol:

-

Incubation: In a multi-well plate, incubate the CB1 receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of this compound or a known CB1 ligand (positive control).

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-90 minutes at 30°C).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration manifold to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound and determine the Ki value if displacement is observed. The lack of displacement would confirm this compound does not bind to the orthosteric site.

cAMP Functional Assay

This assay measures the functional consequence of CB1 receptor activation (or its indirect activation by this compound) on a key downstream signaling molecule.

Objective: To measure the effect of this compound on forskolin-stimulated cAMP accumulation in cells expressing CB1 receptors.

Materials:

-

Cells expressing CB1 receptors (e.g., HEK293-CB1 or CHO-CB1)

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

This compound and a known CB1 receptor agonist (e.g., WIN55,212-2)

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

-

Cell culture medium and buffers

Protocol:

-

Cell Plating: Seed the CB1-expressing cells in a multi-well plate and allow them to attach.

-

Pre-treatment: Pre-treat the cells with varying concentrations of this compound or a CB1 agonist for a defined period.

-

Stimulation: Add forskolin to all wells (except for basal controls) to stimulate adenylyl cyclase and induce cAMP production.

-

Incubation: Incubate for a specified time to allow for cAMP accumulation.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

-

Data Analysis: Plot the cAMP levels against the concentration of the test compound. For this compound, an increase in anandamide due to transport inhibition would lead to CB1 activation and a subsequent decrease in forskolin-stimulated cAMP levels. This would allow for the determination of an EC50 value for its indirect effect.

Visualizations

Signaling Pathway of Indirect CB1 Activation by this compound

Caption: this compound inhibits anandamide reuptake, increasing its concentration to activate CB1 receptors.

Experimental Workflow for Anandamide Uptake Assay

Caption: Workflow for determining this compound's inhibition of anandamide uptake.

Logical Relationship of Indirect CB1 Modulation

Caption: Logical flow from this compound administration to cellular effects via indirect CB1 activation.

References

- 1. ARN 272 | CAS 488793-85-7 | this compound | Tocris Bioscience [tocris.com]

- 2. Anandamide transport inhibition by this compound attenuates nausea-induced behaviour in rats, and vomiting in shrews (Suncus murinus) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

ARN272 in Neurological Research: An In-depth Technical Guide

Introduction

ARN272 is a molecule identified as an inhibitor of the anandamide (B1667382) transporter, a key component of the endocannabinoid system.[1] This system is widely implicated in a variety of physiological and pathological processes within the central and peripheral nervous systems. The ability of this compound to modulate endocannabinoid signaling bestows it with significant potential as a research tool and a therapeutic candidate in the field of neurology. This guide provides a comprehensive overview of this compound, focusing on its mechanism of action, relevant signaling pathways, and the experimental data available to date.

Core Compound Data

A summary of the available quantitative data for this compound is presented below.

| Parameter | Value | Source |

| CAS Number | 488793-85-7 | RayBiotech[1] |

| Purity | 98.23% | RayBiotech[1] |

| Format | Powder | RayBiotech[1] |

| IC50 (anandamide transporter) | 1.8 µM | RayBiotech[1] |

Mechanism of Action and Signaling Pathways

This compound functions by inhibiting the anandamide transporter, which is responsible for the reuptake of the endocannabinoid anandamide from the synaptic cleft into the neuron. By blocking this transporter, this compound effectively increases the concentration and duration of anandamide in the synapse, leading to enhanced activation of cannabinoid receptors, primarily CB1 and CB2.

The activation of these receptors triggers a cascade of intracellular signaling events. A generalized workflow for the proposed mechanism of this compound is depicted below.

References

ARN272: A Preclinical Insight into its Therapeutic Potential as an Anandamide Transport Inhibitor

For Researchers, Scientists, and Drug Development Professionals

ARN272 has emerged as a significant research compound in the field of endocannabinoid pharmacology. Identified as a selective inhibitor of the FAAH-like anandamide (B1667382) transporter (FLAT), this compound offers a promising avenue for the therapeutic modulation of the endocannabinoid system. This technical guide synthesizes the available preclinical data on this compound, detailing its mechanism of action, potential therapeutic applications, and the experimental frameworks used in its initial characterization.

Core Properties of this compound

This compound is a small molecule inhibitor targeting the cellular uptake of anandamide, a key endocannabinoid neurotransmitter. By blocking the anandamide transporter, this compound effectively increases the concentration and duration of anandamide's action at cannabinoid receptors.

| Property | Value | Source |

| Molecular Target | FAAH-like anandamide transporter (FLAT) | [1] |

| IC50 | 1.8 µM | |

| Chemical Name | 4-[[4-(4-Hydroxyphenyl)-1-phthalazinyl]amino]-N-phenylbenzamide | |

| CAS Number | 488793-85-7 |

Mechanism of Action: Indirect Cannabinoid Agonism

This compound's primary mechanism of action is the inhibition of anandamide transport into the cell, a process that precedes its degradation by fatty acid amide hydrolase (FAAH).[2] This inhibition leads to an accumulation of anandamide in the synaptic cleft, thereby enhancing the activation of cannabinoid receptors, particularly the CB1 receptor.[1][2] This mode of action is described as "indirect agonism," as this compound itself does not bind to the cannabinoid receptors but rather amplifies the effects of the endogenous ligand, anandamide.[1] Preclinical studies have shown that the effects of this compound can be reversed by a CB1 receptor antagonist, confirming its reliance on this pathway.[1]

Potential Therapeutic Applications: Nausea and Vomiting

Preclinical research has highlighted the potential of this compound in the management of nausea and vomiting.[1][2] The endocannabinoid system is known to play a role in regulating emesis, and the anti-emetic properties of cannabis have been recognized for centuries.[2]

A key study demonstrated that this compound attenuates nausea-induced behavior in rats and vomiting in shrews.[2] The administration of this compound was shown to suppress conditioned gaping in rats, a model of nausea, and reduce the number of emetic episodes in shrews following treatment with a nausea-inducing agent.[1][2] These effects were found to be mediated by the CB1 receptor, as they were reversed by the co-administration of a CB1 antagonist.[1]

| Animal Model | Condition | This compound Dosage | Observed Effect |

| Rat | LiCl-induced conditioned gaping (nausea model) | 0.1, 1, 3 mg/kg (i.p.) | Suppression of gaping behavior |

| Shrew (Suncus murinus) | LiCl-induced emesis | Not specified in abstract | Attenuation of vomiting |

Experimental Protocols

The following is a summary of the experimental methodology used in the preclinical evaluation of this compound for its anti-nausea and anti-emetic effects, based on the available literature.

Animal Models:

-

Rats: Used for modeling nausea-induced conditioned gaping.

-

Shrews (Suncus murinus): Used for modeling emesis (vomiting).

Drug Administration:

-

This compound Formulation: Prepared in a vehicle solution of 1:1:8 PEG400, Tween 80, and physiological saline.[2]

-

Route of Administration: Intraperitoneal (i.p.) injection for systemic delivery.[2]

-

Dosage: In rats, doses of 0.1 mg/kg, 1 mg/kg, and 3 mg/kg were used.[2]

Experimental Procedure (Rat Nausea Model):

-

Conditioning: Rats are injected with a nausea-inducing agent (e.g., lithium chloride - LiCl) and subsequently placed in a distinctive chamber. This process is repeated to associate the chamber with the experience of nausea.

-

Testing: On the test day, rats are pre-treated with either this compound or a vehicle solution.

-

Observation: The rats are then placed in the conditioned chamber, and their gaping behavior (a proxy for nausea) is recorded and quantified.

-

Antagonism Studies: To confirm the mechanism of action, a separate group of rats is co-administered this compound and a CB1 receptor antagonist (e.g., SR141716) to observe if the anti-nausea effects are reversed.

References

An In-depth Technical Guide to the Core Mechanisms of Nausea and Vomiting for Drug Development Professionals

Disclaimer: Initial searches for the compound "ARN272" in the context of nausea and vomiting studies did not yield specific public domain data. The similar designation "HKI-272" refers to Neratinib, a tyrosine kinase inhibitor for cancer treatment, where nausea and vomiting are potential side effects. This guide, therefore, focuses on the well-established core mechanisms and therapeutic interventions for nausea and vomiting, providing a foundational resource for researchers and drug development professionals in this field.

Introduction to the Pathophysiology of Nausea and Vomiting

Nausea and vomiting are complex protective reflexes coordinated by the central nervous system (CNS). They are common and distressing symptoms associated with various conditions, including chemotherapy-induced nausea and vomiting (CINV) and postoperative nausea and vomiting (PONV).[1][2] The control of these reflexes involves a network of neural pathways and a variety of neurotransmitters, making it a key area for targeted drug development.

The primary control center for the emetic reflex is located in the medulla oblongata of the brainstem and consists of two main areas: the chemoreceptor trigger zone (CTZ) and the nucleus tractus solitarius (NTS), often collectively referred to as the "vomiting center".[1][3] This center receives inputs from several sources:

-

The Chemoreceptor Trigger Zone (CTZ): Located in the area postrema, the CTZ is outside the blood-brain barrier, allowing it to detect emetogenic substances in the blood and cerebrospinal fluid.[1][3]

-

The Gastrointestinal (GI) Tract: Vagal afferent nerves from the GI tract are stimulated by chemical irritants (like chemotherapy agents) and mechanical stimuli.[1][4]

-

The Vestibular System: This system is involved in motion sickness and dizziness-related nausea.[1]

-

Higher Brain Centers: The cortex and limbic system can trigger nausea and vomiting in response to psychological stimuli such as sights, smells, and emotional stress.[1]

The pathophysiology of CINV is categorized into acute and delayed phases. Acute CINV, occurring within 24 hours of chemotherapy, is primarily mediated by the release of serotonin (B10506) from enterochromaffin cells in the GI tract.[4][5] Delayed CINV, which occurs after 24 hours, is thought to be mainly driven by the release of substance P.[4][6] PONV shares some of these pathways and is influenced by patient-specific factors, the type of surgery, and the anesthetic agents used.[1][2][7]

Key Signaling Pathways and Therapeutic Targets

Several neurotransmitter systems are pivotal in mediating the emetic response, and their receptors represent the primary targets for antiemetic drugs. The most clinically significant pathways involve serotonin (5-HT3), substance P (NK1), and dopamine (B1211576) (D2) receptors.

Serotonin (5-HT3) Receptor Antagonism

Mechanism of Action: 5-HT3 receptor antagonists are a cornerstone in the management of nausea and vomiting, particularly CINV and PONV.[8][9][10] Chemotherapy and radiation can damage enterochromaffin cells in the lining of the GI tract, leading to a massive release of serotonin (5-hydroxytryptamine).[9][11] This serotonin then binds to 5-HT3 receptors on the vagal afferent nerves, transmitting signals to the NTS and CTZ, which in turn stimulates the vomiting center.[8][10][11][12] 5-HT3 receptor antagonists competitively block these receptors, both peripherally on the vagal nerve terminals and centrally in the CTZ, thereby inhibiting the initiation of the emetic reflex.[8][9][10][11]

Caption: 5-HT3 Receptor Antagonist Signaling Pathway.

Experimental Protocols: Preclinical evaluation of 5-HT3 receptor antagonists often involves animal models (e.g., ferrets, dogs) challenged with emetogenic agents like cisplatin (B142131). Key endpoints include the frequency of retching and vomiting episodes. Clinical trials typically assess the proportion of patients achieving a complete response (no emesis and no use of rescue medication) in the acute and delayed phases of CINV or PONV.

Table 1: Representative 5-HT3 Receptor Antagonists

| Drug Name | Route of Administration | Half-life | Key Characteristics |

| Ondansetron | Oral, IV | ~4-6 hours | First-generation, widely used for CINV and PONV. |

| Granisetron | Oral, IV, Transdermal | ~9 hours | First-generation, available in multiple formulations. |

| Palonosetron | IV | ~40 hours | Second-generation, higher binding affinity and longer half-life. |

Neurokinin-1 (NK1) Receptor Antagonism

Mechanism of Action: NK1 receptor antagonists are particularly effective in preventing delayed CINV.[13][14] The primary ligand for the NK1 receptor is substance P, a neuropeptide involved in pain transmission and inflammatory responses. Chemotherapy induces the release of substance P in the brainstem, specifically in the NTS and the area postrema.[13][14] Substance P then binds to NK1 receptors, leading to the delayed phase of emesis.[4][13] NK1 receptor antagonists cross the blood-brain barrier and block these central NK1 receptors, thereby preventing the emetogenic signal.[13][14] These agents are often used in combination with 5-HT3 receptor antagonists and corticosteroids for a multi-targeted approach.[13]

Caption: NK1 Receptor Antagonist Signaling Pathway.

Experimental Protocols: The efficacy of NK1 receptor antagonists is evaluated in animal models susceptible to delayed emesis following cisplatin administration. Clinical studies for CINV often employ a three-drug regimen (NK1 antagonist, 5-HT3 antagonist, and a corticosteroid like dexamethasone) and measure complete response rates over a 5-day period.

Table 2: Representative NK1 Receptor Antagonists

| Drug Name | Route of Administration | Half-life | Key Characteristics |

| Aprepitant | Oral | ~9-13 hours | First-in-class, effective for acute and delayed CINV.[13][14] |

| Fosaprepitant | IV | (Prodrug) | Intravenous prodrug of aprepitant. |

| Rolapitant | Oral | ~180 hours | Long half-life, allowing for single-dose administration per chemotherapy cycle. |

Dopamine (D2) Receptor Antagonism

Mechanism of Action: Dopamine D2 receptor antagonists exert their antiemetic effects primarily by blocking D2 receptors in the CTZ.[15][16] Dopamine is a neurotransmitter that can stimulate the CTZ to initiate the vomiting reflex.[16] By antagonizing these receptors, drugs like metoclopramide (B1676508) and haloperidol (B65202) can reduce the sensitivity of the CTZ to emetogenic stimuli.[15][16] Some D2 antagonists, such as metoclopramide, also have prokinetic effects on the gastrointestinal tract, which can contribute to their antiemetic action by promoting gastric emptying.[16][17]

References

- 1. Postoperative nausea and vomiting: A simple yet complex problem - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Postoperative nausea and vomiting - Wikipedia [en.wikipedia.org]

- 3. teachmesurgery.com [teachmesurgery.com]

- 4. ajmc.com [ajmc.com]

- 5. gpnotebook.com [gpnotebook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]